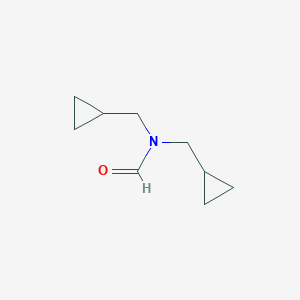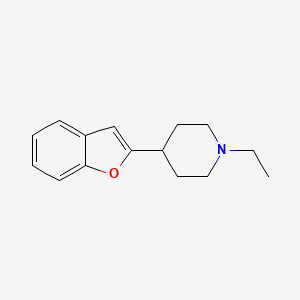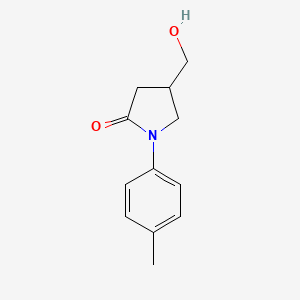
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)-
Overview
Description
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- is an organic compound that features a pyrrolidone ring substituted with a tolyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- typically involves the reaction of 4-tolylamine with succinic anhydride to form an intermediate, which is then cyclized to produce the pyrrolidone ring. The hydroxymethyl group is introduced through a subsequent reaction with formaldehyde under basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the pyrrolidone ring can be reduced to form a hydroxyl group.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(4-Tolyl)-4-carboxy-2-pyrrolidone.
Reduction: Formation of 1-(4-Tolyl)-4-hydroxypyrrolidine.
Substitution: Formation of various substituted tolyl derivatives.
Scientific Research Applications
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tolyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Tolyl)-2-pyrrolidone: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
4-Hydroxymethyl-2-pyrrolidone: Lacks the tolyl group, affecting its hydrophobic interactions and biological activity.
1-(4-Methylphenyl)-2-pyrrolidone: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- is unique due to the presence of both the tolyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
133747-59-8 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-9-2-4-11(5-3-9)13-7-10(8-14)6-12(13)15/h2-5,10,14H,6-8H2,1H3 |
InChI Key |
AZLGRTUOZKHRSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
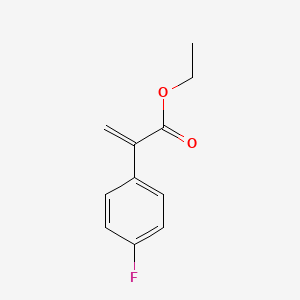
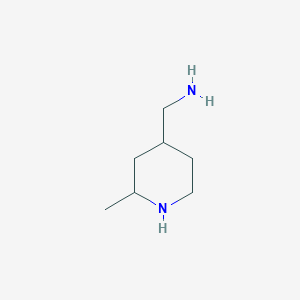
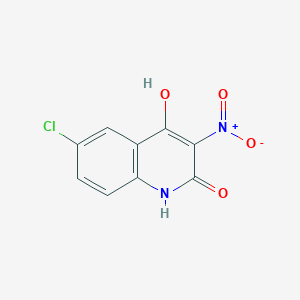
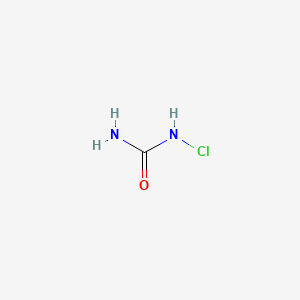
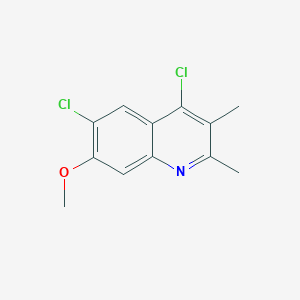
![1h-Furo[3,4-b]chromene-3,9-dione](/img/structure/B8728655.png)


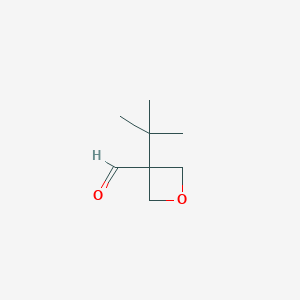
![Methyl 3-[(piperidin-4-yl)methoxy]benzoate](/img/structure/B8728692.png)


